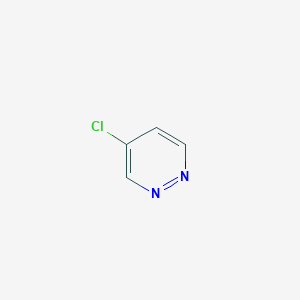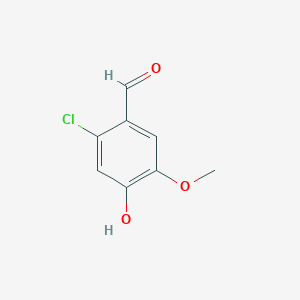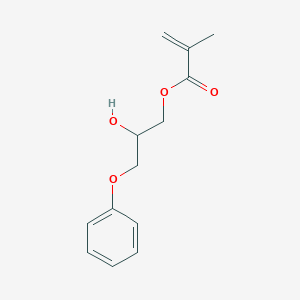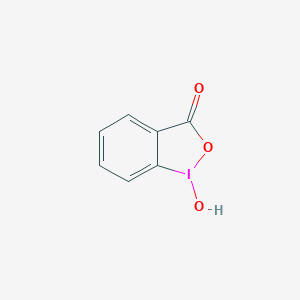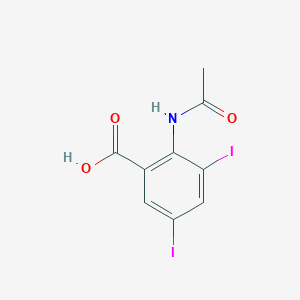
Tetrahydrothiophene-3-sulfonamide 1,1-dioxide
Descripción general
Descripción
Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is a chemical compound with the formula C4H9NO4S2 . It contains a total of 20 atoms, including 9 Hydrogen atoms, 4 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 2 Sulfur atoms . The molecule consists of 20 bonds, including 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, and it features 1 five-membered ring, 1 sulfone, 1 sulfonamide (thio-/dithio-), and 1 tetrahydro-thiophene .
Molecular Structure Analysis
The molecular structure of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is characterized by a five-membered ring structure, which includes 1 sulfone and 1 sulfonamide (thio-/dithio-). It also features 1 tetrahydro-thiophene .Aplicaciones Científicas De Investigación
Proteomics Research
Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is utilized in proteomics research due to its chemical properties. It serves as a reagent in the study of protein structures and functions, aiding in the identification of protein-protein interactions and post-translational modifications .
Organic Semiconductor Development
This compound plays a significant role in the development of organic semiconductors. Its molecular structure allows for the creation of materials with desirable electronic properties, which are essential for the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Pharmacological Agent Synthesis
In medicinal chemistry, Tetrahydrothiophene-3-sulfonamide 1,1-dioxide derivatives exhibit a range of pharmacological properties. They are synthesized for potential use as anticancer, anti-inflammatory, and antimicrobial agents, contributing to the development of new therapeutic drugs .
Corrosion Inhibition
The compound’s derivatives are investigated for their effectiveness as corrosion inhibitors. This application is particularly relevant in industrial chemistry, where preventing material degradation is crucial .
Advanced Material Science
Researchers explore the use of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide in the synthesis of advanced materials. Its unique chemical structure is beneficial in creating materials with specific mechanical and chemical properties for various industrial applications .
Environmental Chemistry
In environmental chemistry, this compound is studied for its role in oxidative desulfurization processes. It’s involved in the removal of sulfur from fossil fuels, contributing to cleaner energy production .
Coordination Chemistry
As a ligand, Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is used in coordination chemistry to form complexes with metals. These complexes are important for understanding metal-ligand interactions and designing catalysts .
Natural Product Synthesis
The compound is also significant in the synthesis of natural products. Its structure is a key component in the creation of complex molecules found in nature, which have various biological activities .
Propiedades
IUPAC Name |
1,1-dioxothiolane-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2,(H2,5,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMJOOFLVVQAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369580 | |
| Record name | tetrahydrothiophene-3-sulfonamide 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrothiophene-3-sulfonamide 1,1-dioxide | |
CAS RN |
17115-48-9 | |
| Record name | tetrahydrothiophene-3-sulfonamide 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

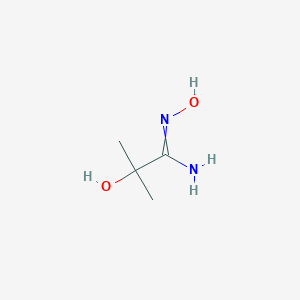

![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)



